3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one
CAS No.: 950276-35-4
Cat. No.: VC4378624
Molecular Formula: C14H11N3O2
Molecular Weight: 253.261
* For research use only. Not for human or veterinary use.
![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one - 950276-35-4](/images/structure/VC4378624.png)
Specification
CAS No. | 950276-35-4 |
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Molecular Formula | C14H11N3O2 |
Molecular Weight | 253.261 |
IUPAC Name | 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyridin-2-one |
Standard InChI | InChI=1S/C14H11N3O2/c1-9-4-6-10(7-5-9)12-16-14(19-17-12)11-3-2-8-15-13(11)18/h2-8H,1H3,(H,15,18) |
Standard InChI Key | YJBIXNAWXOIHJQ-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CNC3=O |
Introduction
Chemical Identity and Structural Features
3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one features a pyridin-2(1H)-one core substituted at the 3-position with a 1,2,4-oxadiazole ring bearing a 4-methylphenyl group. Its molecular formula is C₁₅H₁₂N₃O₂, with a molecular weight of 275.28 g/mol (inferred from analogous structures in ). Key structural attributes include:
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Pyridin-2(1H)-one moiety: A six-membered aromatic ring with a ketone group at position 2, contributing to hydrogen-bonding capacity and metabolic stability .
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1,2,4-Oxadiazole ring: A five-membered heterocycle with two nitrogen and one oxygen atom, known for enhancing bioavailability and resistance to enzymatic degradation .
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4-Methylphenyl substituent: A hydrophobic aromatic group that influences lipophilicity and target binding .
Table 1: Physicochemical Properties
Synthetic Methodologies
Key Reaction Pathways
The synthesis of 1,2,4-oxadiazole-containing compounds typically involves cyclization reactions between amidoximes and carboxylic acid derivatives. For this compound, a plausible route involves:
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Formation of the 1,2,4-oxadiazole ring:
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Functionalization of the pyridinone ring:
Example Protocol (Adapted from ):
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Step 1: Mix 4-methylbenzamidoxime (2 mmol) and methyl 3-(pyridin-2-one-3-yl)propionate (4 mmol) in DMSO.
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Step 2: Add powdered NaOH (4 mmol) and stir at 25°C for 18 hours.
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Step 3: Acidify with HCl, precipitate the product, and purify via recrystallization.
Physicochemical and Pharmacokinetic Profiling
Solubility and Lipophilicity
The compound exhibits moderate lipophilicity (logP ≈ 3.2), balancing membrane permeability and aqueous solubility . Its polar surface area (68.5 Ų) suggests moderate blood-brain barrier penetration potential .
Metabolic Stability
The 1,2,4-oxadiazole ring resists oxidative metabolism, while the pyridinone moiety may undergo glucuronidation . In vitro studies on analogous compounds show half-lives >2 hours in hepatic microsomes .
Biological Activity and Structure-Activity Relationships (SAR)
Neuropharmacological Applications
In RXFP3 antagonist studies, oxadiazole-containing compounds show submicromolar binding affinities . Modifications at the oxadiazole’s 3-position (e.g., para-methyl substitution) improve potency by 4-fold compared to meta- or ortho-derivatives .
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